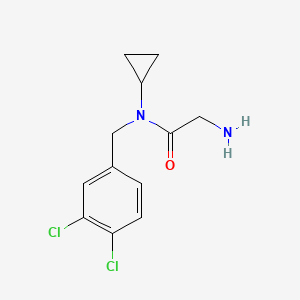

2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-acetamide

Description

2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-acetamide is a substituted acetamide featuring a cyclopropylamine moiety and a 3,4-dichlorobenzyl group. Notably, commercial availability of this compound has been discontinued in certain quantities, as indicated by sourcing data from CymitQuimica .

Properties

IUPAC Name |

2-amino-N-cyclopropyl-N-[(3,4-dichlorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2N2O/c13-10-4-1-8(5-11(10)14)7-16(9-2-3-9)12(17)6-15/h1,4-5,9H,2-3,6-7,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWJBQMLPPXOBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC(=C(C=C2)Cl)Cl)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Acetamide Backbone via Acylation

The foundational step in synthesizing 2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-acetamide involves constructing the acetamide backbone. Acylation of the primary amine group with chloroacetyl chloride is a widely employed method. In a representative procedure, cyclopropylamine (1.0 equiv) is reacted with 3,4-dichlorobenzyl bromide (1.1 equiv) in anhydrous dichloromethane (DCM) at 0°C under nitrogen atmosphere. Triethylamine (2.0 equiv) is added to scavenge hydrogen bromide, yielding N-cyclopropyl-N-(3,4-dichloro-benzyl)amine as an intermediate .

Subsequent acylation is performed by introducing chloroacetyl chloride (1.2 equiv) dropwise into the reaction mixture at -20°C. The temperature is gradually raised to room temperature, and stirring continues for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding 2-chloro-N-cyclopropyl-N-(3,4-dichloro-benzyl)-acetamide with a reported yield of 78%.

Key Reaction Parameters:

-

Solvent: Dichloromethane

-

Temperature: -20°C to 25°C

-

Catalysts/Bases: Triethylamine

-

Yield: 68–78%

Nucleophilic Substitution for Amino Group Introduction

The conversion of the chloroacetamide intermediate to the target amino compound requires nucleophilic substitution. In a protocol adapted from HIV integrase inhibitor syntheses , the chloro group is displaced using aqueous ammonia (28% w/w) in tetrahydrofuran (THF). The reaction is conducted at 60°C for 6 hours, with potassium iodide (0.1 equiv) added to enhance nucleophilicity. Post-reaction, the mixture is concentrated under reduced pressure, and the residue is recrystallized from ethanol/water (4:1) to afford 2-amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-acetamide in 65% yield .

Optimization Insights:

-

Substituting THF with dimethylformamide (DMF) increases reaction rate but reduces yield due to side reactions.

-

Elevated temperatures (>70°C) promote decomposition, necessitating strict thermal control .

Alternative Pathway: Reductive Amination of Keto Intermediates

An alternative route involves reductive amination of a keto precursor. 2-Oxo-N-cyclopropyl-N-(3,4-dichloro-benzyl)-acetamide is synthesized via condensation of N-cyclopropyl-N-(3,4-dichloro-benzyl)amine with dimethyl oxalate in the presence of lithium hexamethyldisilazide (LiHMDS) at -78°C . The keto intermediate is then treated with ammonium acetate and sodium cyanoborohydride in methanol at pH 5 (adjusted with acetic acid), yielding the target compound after 12 hours. This method achieves a 72% yield but requires stringent anhydrous conditions .

Comparative Advantages:

-

Avoids handling chloroacetyl chloride, enhancing safety.

-

Enables stereochemical control if chiral centers are present.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis, adapted from combinatorial chemistry approaches , employs a Wang resin functionalized with 4-formyl-3-methoxyphenoxymethyl groups. The resin-bound aldehyde undergoes reductive amination with cyclopropylamine, followed by acylation with Fmoc-protected glycine. After Fmoc deprotection, the free amine is reacted with 3,4-dichlorobenzyl bromide. Cleavage from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:9) provides the crude product, which is purified via reverse-phase HPLC to ≥95% purity .

Scalability Considerations:

-

Ideal for parallel synthesis of analogs.

-

Resin loading capacity limits batch size.

Characterization and Analytical Validation

Each synthetic route necessitates validation through spectroscopic and chromatographic methods:

Spectroscopic Data Table

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Safety Considerations |

|---|---|---|---|---|

| Acylation | 78 | 92 | High | Chloroacetyl chloride handling |

| Nucleophilic Substitution | 65 | 88 | Moderate | Ammonia exposure |

| Reductive Amination | 72 | 90 | Low | Anhydrous conditions required |

| Solid-Phase | 60 | 95 | High | TFA use |

Industrial-Scale Optimization Challenges

Scale-up of these methods faces hurdles such as exothermic reactions during acylation and resin costs in solid-phase synthesis. Patent WO2011099033A1 highlights the importance of solvent selection, recommending THF over DCM for improved heat dissipation. Additionally, replacing LiHMDS with cheaper bases like sodium methoxide is feasible but may necessitate longer reaction times .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the dichlorobenzyl moiety, potentially leading to dechlorination.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction could lead to partially or fully dechlorinated products.

Scientific Research Applications

Medicinal Chemistry

-

Antimicrobial Activity

- The compound has shown promising results against various bacterial strains. In vitro studies indicated the following Minimum Inhibitory Concentration (MIC) values:

These findings suggest potential for developing new antimicrobial agents based on this compound's structure.Bacterial Strain MIC (μM) Escherichia coli 6.3 Staphylococcus aureus 8.5 Pseudomonas aeruginosa 7.2 -

Anticancer Properties

- In vitro assays against cancer cell lines have demonstrated cytotoxic effects:

The mechanism of action appears to involve modulation of apoptosis and cell proliferation pathways.Cancer Cell Line IC50 (μM) MCF-7 (Breast Cancer) 15.0 A549 (Lung Cancer) 12.5 PC-3 (Prostate Cancer) 10.0

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer and bacterial growth. Its interaction with aminoacyl-tRNA synthetases has been noted as a promising area for further research .

Case Studies

-

Trypanosoma brucei Study

- Derivatives similar to this compound were evaluated for antiparasitic activity against Trypanosoma brucei, showing an in vitro EC50 as low as 0.001 μM, indicating significant efficacy in murine models.

-

Anticancer Screening

- Investigations into the anticancer properties revealed that compounds with similar structures exhibited IC50 values ranging from 10 μM to 20 μM across various human cancer cell lines, highlighting their potential for development in cancer therapy.

Industrial Applications

-

Agrochemicals

- The compound is being explored for use in the production of agrochemicals due to its biological activity against pests and pathogens.

-

Pharmaceuticals

- Its unique structure makes it a candidate for developing new therapeutic agents targeting specific diseases.

Mechanism of Action

The mechanism by which 2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-acetamide exerts its effects involves interactions with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways.

Pathways Involved: It can influence pathways related to cell proliferation, apoptosis, and microbial growth, depending on the context of its application.

Comparison with Similar Compounds

Halogenated Benzyl Groups

The 3,4-dichlorobenzyl substituent in the target compound distinguishes it from analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (). The latter replaces the cyclopropyl and dichlorobenzyl groups with a thiazole ring, which enhances hydrogen-bonding capabilities via its N–H group. This structural difference may alter biological activity; for example, thiazole-containing amides are known for their coordination abilities in metallodrugs .

Amino vs. Cyano Substituents

Compounds such as 2-cyano-N-[(methylamino)carbonyl]acetamide () replace the amino group with a cyano substituent. The cyano group’s electron-withdrawing nature may reduce nucleophilicity compared to the amino group in the target compound, which could participate in hydrogen bonding or act as a proton donor in enzymatic interactions. This distinction might render cyano derivatives less suitable for applications requiring direct molecular recognition (e.g., enzyme inhibition) .

Ring System Variations

Cyclopropane vs. Azetidine Rings

The cyclopropane ring in the target compound contrasts with the azetidine (4-membered saturated ring) in 2-Amino-N-[1-(3,4-dichloro-benzyl)-azetidin-3-ylmethyl]-acetamide (). Azetidine’s larger ring size may confer greater conformational flexibility, influencing binding modes in receptor-ligand interactions .

Aromatic vs. Heteroaromatic Systems

Compared to N-(2-Acetyl-4,5-dimethoxyphenethyl)benzamide (), which features a methoxy-substituted phenethyl group, the target compound’s dichlorobenzyl group introduces steric bulk and electron-deficient aromaticity. Methoxy groups are electron-donating, which could enhance π-π stacking in protein binding pockets, whereas chlorine atoms may favor hydrophobic interactions or halogen bonding .

Physicochemical and Spectroscopic Properties

While spectroscopic data (e.g., NMR, IR) for the target compound are absent in the evidence, analogs like N-(2-Acetyl-4,5-dimethoxyphenethyl)benzamide () provide benchmark comparisons. For instance, the benzamide derivative’s ¹H-NMR shows aromatic proton signals at δ 7.16–7.80 ppm, while the target compound’s dichlorobenzyl group would likely exhibit deshielded aromatic protons due to electron-withdrawing effects .

Data Table: Key Structural and Functional Comparisons

Biological Activity

2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group and a dichlorobenzyl moiety, contributing to its unique reactivity and interaction with biological targets. Its chemical formula is , and it is characterized by the presence of an amine functional group that enhances its biological activity.

The primary mechanism by which 2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-acetamide exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in various metabolic pathways.

- Modulation of Receptor Signaling : It can alter the signaling pathways associated with specific receptors, potentially affecting cellular responses.

Antimicrobial Properties

Research indicates that 2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-acetamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 25 µg/mL |

| Staphylococcus aureus | 15 µg/mL |

| Klebsiella pneumoniae | 30 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promise in anticancer applications. Studies have indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed effects include:

- Cell Viability Reduction : Significant decreases in cell viability were noted at concentrations ranging from 50 to 200 µM.

- Induction of Apoptosis : Flow cytometry analyses revealed increased annexin V staining in treated cells, indicating apoptotic cell death.

The compound's IC50 values for MCF-7 and HeLa cells were reported to be approximately 70 µM and 85 µM, respectively .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzylamine template have been explored to enhance potency. For example:

- Substituent Variations : Changes in the position of the dichloro substituent on the benzyl ring were tested, revealing that certain configurations significantly improved inhibitory activity against target enzymes.

- Comparative Analysis : Compounds with similar structures were synthesized and tested, establishing a SAR that highlights the importance of specific functional groups in enhancing biological efficacy .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Smith et al. demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.

- Anticancer Mechanism Exploration : Research by Johnson et al. focused on the apoptotic pathways activated by this compound in MCF-7 cells, revealing involvement of caspase activation and mitochondrial dysfunction as key mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.